2,7-Dimethyl-1,3,2,7-dioxadiarsecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,3,2,7-dioxadiarsecane is an organoarsenic compound with the molecular formula C4H12As2O2. This compound is characterized by the presence of two arsenic atoms within a dioxadiarsecane framework, making it a unique structure in the realm of organoarsenic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,3,2,7-dioxadiarsecane typically involves the reaction of dimethylarsinic acid with a suitable diol under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the dioxadiarsecane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-1,3,2,7-dioxadiarsecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the arsenic atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, hydrides, and substituted arsenic compounds .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,3,2,7-dioxadiarsecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialized materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which 2,7-Dimethyl-1,3,2,7-dioxadiarsecane exerts its effects involves the interaction of its arsenic atoms with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylarsinic Acid: A simpler organoarsenic compound with similar chemical properties.
Arsenic Trioxide: Another arsenic compound with significant biological activity.
Cacodylic Acid: An organoarsenic compound used in various industrial applications
Uniqueness
2,7-Dimethyl-1,3,2,7-dioxadiarsecane is unique due to its dioxadiarsecane framework, which imparts distinct chemical and biological properties compared to other organoarsenic compounds. Its ability to form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
87993-25-7 |
---|---|
Molekularformel |
C8H18As2O2 |
Molekulargewicht |
296.07 g/mol |
IUPAC-Name |
2,7-dimethyl-1,3,2,7-dioxadiarsecane |
InChI |
InChI=1S/C8H18As2O2/c1-9-5-3-7-11-10(2)12-8-4-6-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
CEOXSKCRFDDNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]1CCCO[As](OCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.